trans-Cyclopentane-1,3-dicarboxylic acid
Overview
Description
trans-Cyclopentane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a cycloalkane derivative featuring two carboxylic acid groups attached to a cyclopentane ring in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate, which is then hydrolyzed to yield the desired compound . Another method involves the Favorskii rearrangement of 6-bromo-pimelinketone-2-ethyl formate in an alkaline solution, followed by hydrolysis .
Industrial Production Methods: These methods typically involve the use of readily available starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: trans-Cyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: trans-Cyclopentane-1,3-dicarboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: Its derivatives may exhibit pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including plasticizers, lubricants, and adhesives .
Mechanism of Action
The mechanism of action of trans-Cyclopentane-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, it can act as an agonist for metabotropic glutamate receptors, influencing neurotransmitter release and neuronal signaling pathways . The compound’s effects are mediated through its ability to modulate receptor activity and downstream signaling cascades .
Comparison with Similar Compounds
cis-Cyclopentane-1,3-dicarboxylic acid: Differing in the spatial arrangement of the carboxylic acid groups.
trans-Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions on the ring
Uniqueness: trans-Cyclopentane-1,3-dicarboxylic acid is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other cyclopentane derivatives. This configuration can influence the compound’s reactivity and interactions with biological targets .
Biological Activity
Overview
trans-Cyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a cyclic dicarboxylic acid that has garnered attention for its biological activity, particularly in neurobiology and pharmacology. This compound has been studied for its interactions with metabotropic glutamate receptors (mGluRs) and its potential effects on cellular processes.
Chemical Structure and Properties
The chemical formula of this compound is . It features two carboxyl groups (-COOH) attached to the first and third carbon atoms of a cyclopentane ring in a trans configuration. This configuration is crucial for its biological activity, as it influences the compound's interaction with biological receptors.
Receptor Interaction:
trans-ACPD acts primarily as an agonist at metabotropic glutamate receptors, which are G-protein coupled receptors involved in modulating synaptic transmission and plasticity in the central nervous system. Studies have shown that trans-ACPD can induce depolarization in neurons, indicating its role in excitatory neurotransmission .
Cell Membrane Permeability:
Research has indicated that this compound may influence cell membrane permeability. It has been noted for its ability to alter the permeability of Brucella abortus membranes, impacting the bacteria's substrate utilization .
Neuroprotective Effects
Trans-ACPD has been investigated for its neuroprotective properties. In animal models of cerebral ischemia, administration of trans-ACPD demonstrated protective effects on neuronal cells by modulating excitatory neurotransmission and reducing cell death .
Anticancer Potential
The compound has also been explored for potential anticancer activity. Some derivatives of cyclopentane dicarboxylic acids have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .
Case Studies
-
Neuroprotection in Ischemia:
- Study Design: Mice were administered trans-ACPD at a dosage of 20 mg/kg immediately after inducing middle cerebral artery occlusion.
- Results: The treatment resulted in reduced infarct size and improved neurological scores compared to control groups, suggesting that trans-ACPD can mitigate ischemic damage through mGluR activation .
- Effect on Bacterial Metabolism:
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
trans-ACPD | Structure | mGluR agonist; neuroprotective | Alters membrane permeability; anticancer potential |
cis-ACPD | Structure | NMDA receptor agonist | Different receptor selectivity; proconvulsant activity |
Cyclohexane-1,3-dicarboxylic acid | Structure | Limited studies available | Similar structure but different biological properties |
Properties
IUPAC Name |
(1S,3S)-cyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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